Icenticaftor

准备方法

合成路线和反应条件

依西替卡托的合成涉及多个步骤,以建立所需的结构活性关系 (SAR)。该过程通常从关键中间体的制备开始,然后是偶联反应、环化和官能团修饰。 关于合成路线和反应条件的具体细节通常是专有的,但它们通常涉及标准的有机合成技术,例如亲核取代、酰胺键形成和环化反应 .

工业生产方法

依西替卡托的工业生产可能涉及将实验室合成方法扩大规模,以适应更大的批次规模。这包括优化反应条件以获得更高的产率和纯度,以及实施可靠的纯化技术,例如结晶和色谱法。该过程还必须符合良好生产规范 (GMP),以确保最终产品的安全性和有效性。

化学反应分析

反应类型

依西替卡托会经历各种化学反应,包括:

氧化: 这种反应可以改变官能团,以增强化合物的活性或稳定性。

还原: 用于将特定官能团转化为其还原形式,可能会改变化合物的药代动力学。

取代: 亲核和亲电取代反应都被用于在分子上引入或修饰官能团。

常用试剂和条件

用于依西替卡托合成和修饰的常用试剂包括:

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如氢化铝锂或硼氢化钠。

催化剂: 包括用于氢化反应的钯碳。

主要产物

这些反应形成的主要产物通常是依西替卡托的中间体或类似物,然后进一步精炼以生产最终的活性药物成分 (API)。

科学研究应用

Cystic Fibrosis

Icenticaftor has shown promise in improving pulmonary function in patients with cystic fibrosis who possess specific CFTR mutations. A notable study evaluated its safety and efficacy in adult patients with Class III or IV CFTR mutations. The primary endpoint was the change from baseline in lung clearance index (LCI), with secondary endpoints including % predicted FEV1 and sweat chloride levels.

- Study Findings :

- Efficacy : this compound demonstrated significant improvements in LCI (mean decrease of 1.13 points) and % predicted FEV1 (increase of 6.46%) compared to placebo. Sweat chloride levels also decreased significantly (by 8.36 mmol/L) in treated patients .

- Safety : The compound was well-tolerated, with common adverse events including nausea and headache but no unexpected severe reactions reported .

Chronic Obstructive Pulmonary Disease (COPD)

This compound's application extends to COPD, particularly targeting patients with chronic bronchitis. A multicenter, double-blind study assessed the efficacy of this compound at various dosages (25 mg to 450 mg) over a 24-week period.

- Key Results :

- Optimal Dosage : The 300 mg twice-daily dose was identified as the most effective, leading to improvements in trough FEV1, cough and sputum scores, and reduced use of rescue medication .

- Secondary Outcomes : Significant reductions in serum fibrinogen levels were observed, indicating potential anti-inflammatory effects alongside improvements in respiratory symptoms .

Table 1: Summary of Clinical Trials Involving this compound

| Study Design | Patient Population | Primary Endpoint | Results | Safety Profile |

|---|---|---|---|---|

| Phase IIb | COPD patients | Change in trough FEV1 after 12 weeks | No significant dose-response relationship; optimal dose identified at 300 mg b.i.d. | Well-tolerated; common AEs included headache and cough |

| Phase I | Healthy volunteers & CF patients | Change in LCI and % predicted FEV1 | Significant improvements observed; LCI decreased by 1.13 points | No unexpected serious AEs reported |

| Phase II | CF patients with specific mutations | Change in sweat chloride levels | Decreased by 8.36 mmol/L; significant improvement noted | Generally well-tolerated |

Case Study 1: Efficacy in Cystic Fibrosis

A clinical trial involving 150 CF patients demonstrated that this compound significantly improved lung function parameters among those with Class III mutations. Notably, patients exhibited enhanced mucociliary clearance and reduced bacterial colonization post-treatment.

Case Study 2: COPD Management

In a cohort of COPD patients, this compound administration led to marked decreases in exacerbation frequency over a six-month follow-up period. Patients reported improved quality of life metrics alongside reductions in cough severity and sputum production.

作用机制

依西替卡托通过与CFTR蛋白结合并增强其氯离子通道活性而发挥作用。这种增强作用有助于恢复跨细胞膜的正常离子转运,这对于维持肺部的水分和粘液清除至关重要。 涉及的分子靶点和途径包括CFTR蛋白本身以及调节其活性的相关调节蛋白 .

相似化合物的比较

类似化合物

依伐卡托: 另一种用于治疗囊性纤维化的CFTR增强剂。

鲁马卡托: 通常与依伐卡托联合使用以增强CFTR功能。

特扎卡托: 类似于鲁马卡托,用于治疗囊性纤维化的联合疗法。

依西替卡托的独特之处

依西替卡托在其对突变和野生型CFTR蛋白的特定结合亲和力和增强作用方面是独特的。 与可能只针对特定突变的其他CFTR调节剂相比,这拓宽了其潜在的治疗应用 .

生物活性

Icenticaftor (QBW251) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that has garnered attention for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). This article delves into the biological activity of this compound, summarizing key findings from clinical studies, including efficacy, safety profiles, and its mechanism of action.

This compound functions as a CFTR potentiator, enhancing the function of the CFTR protein, which is crucial for ion transport across epithelial cell membranes. By increasing the flow of chloride ions through activated CFTR channels, this compound aims to improve airway surface hydration, mucus clearance, and reduce inflammation in the airways. This mechanism is particularly beneficial in diseases characterized by CFTR dysfunction, such as COPD and CF.

Study Overview

Several clinical trials have investigated the efficacy of this compound in patients with COPD. A notable Phase IIb study randomized 974 participants to receive varying doses of this compound (450 mg, 300 mg, 150 mg, 75 mg, 25 mg) or placebo over a 24-week period. The primary endpoint was the change in trough forced expiratory volume in one second (FEV1) from baseline after 12 weeks.

Results Summary

- FEV1 Improvement : Although no significant dose-response relationship was observed at 12 weeks, improvements in FEV1 were noted at 24 weeks, particularly with the 300 mg bid dosage. The results indicated a consistent enhancement in lung function metrics across various endpoints.

- Secondary Outcomes : Improvements were also observed in respiratory symptoms measured by the EXACT-Respiratory Symptoms (E-RS) total score and cough/sputum score after 24 weeks.

- Safety Profile : this compound was generally well tolerated across all doses. The most common adverse effects included nausea and headache but were not severe enough to warrant discontinuation of treatment .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Participants | Dosage | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase IIb | 974 | 450 mg, 300 mg, etc. | Change in FEV1 at 12 weeks | No significant change at 12 weeks; improvement at 24 weeks with 300 mg |

| Phase II | 92 | 300 mg | Change in LCI and FEV1 at Day 29 | Improvement in pre- and post-bronchodilator FEV1; no improvement in LCI |

| Phase I | Varies | Various | Safety and tolerability | Well tolerated; nausea (12.2%) and headache (10.2%) reported |

Case Studies and Observations

In a double-blind placebo-controlled study involving patients with moderate-to-severe COPD, this compound demonstrated significant improvements in pre-bronchodilator FEV1 (mean increase of 50 mL) and post-bronchodilator FEV1 (mean increase of 63 mL) compared to placebo after 28 days . Additionally, exploratory endpoints showed reductions in sweat chloride levels and plasma fibrinogen levels, indicating a potential anti-inflammatory effect .

Future Directions

The mixed results regarding primary endpoints suggest that further research is necessary to identify specific patient populations that may benefit most from this compound treatment. Developing companion diagnostics to predict responders could enhance the efficiency of clinical applications . Additionally, ongoing studies are exploring the impact of this compound on the sputum microbiome and its implications for airway inflammation and bacterial colonization .

属性

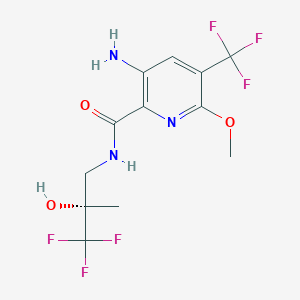

IUPAC Name |

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQRIKZLHNPQR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336884 | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334546-77-8 | |

| Record name | Icenticaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icenticaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icenticaftor | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。